4-Methylpentane-2-sulfonamide

Description

Historical Context of Sulfonamide Compounds in Organic Synthesis

The story of sulfonamides began not in medicine, but in the dye industry. In the early 20th century, German chemists were investigating azo dyes, which led to the synthesis of sulfanilamide (B372717) derivatives. nih.gov A pivotal moment occurred in 1932 with the discovery of Prontosil, a red dye that demonstrated remarkable antibacterial activity in vivo. researchgate.netwikipedia.org It was later determined that Prontosil was a prodrug, metabolically cleaved in the body to release the active agent, sulfanilamide. wikipedia.org This discovery, which earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of antibacterial chemotherapy and marked the first-time synthetic compounds were used to systemically treat bacterial infections. researchgate.netijpsjournal.comrsc.org

This initial breakthrough spurred the synthesis of thousands of sulfonamide derivatives, establishing a new paradigm in drug discovery and cementing the sulfonamide scaffold as a key pharmacophore. ajchem-b.com Beyond their therapeutic applications, the methods developed for their synthesis, primarily the reaction of sulfonyl chlorides with amines, became standard procedures in organic synthesis laboratories. researchgate.netnih.gov The functional group's stability and predictable reactivity made it a reliable component in more complex synthetic routes. thieme-connect.com

Structural Features and Chemical Reactivity of Sulfonamide Moieties

The sulfonamide group possesses distinct structural and electronic properties that govern its reactivity. The central sulfur atom is in a high oxidation state (+6) and has a tetrahedral geometry. mdpi.com The strong electron-withdrawing nature of the sulfonyl group (SO₂) significantly influences the attached nitrogen and R-groups.

Key features include:

Acidity of the N-H Proton: In primary and secondary sulfonamides (where the nitrogen is bonded to at least one hydrogen), the N-H proton is moderately acidic (pKa ≈ 10-11). The electron-withdrawing sulfonyl group stabilizes the resulting conjugate base (the sulfonamidate anion). This acidity allows for easy deprotonation to form a nucleophilic anion, which is central to many of its reactions.

The S-N Bond: The sulfur-nitrogen bond is robust and generally stable to hydrolysis and a range of reaction conditions, contributing to the group's utility as a stable structural linker. thieme-connect.com

Reactivity: The most common reaction involving sulfonamides is the alkylation of the nitrogen atom. nih.govtandfonline.comoup.com After deprotonation with a suitable base, the resulting anion readily reacts with alkyl halides or other electrophiles. tandfonline.com This N-alkylation is a fundamental transformation for building molecular complexity. acs.org Additionally, the sulfonamide group can serve as a protecting group for amines, although its cleavage often requires harsh conditions. nih.gov

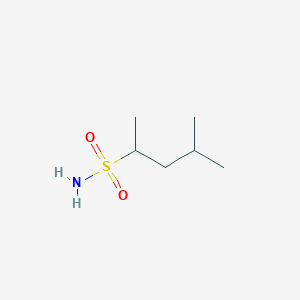

The compound 4-Methylpentane-2-sulfonamide exemplifies a simple, primary alkyl sulfonamide. Its structure consists of an isobutyl group attached to a carbon bearing the sulfonamide functionality.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1249688-47-8 chemsrc.comaccelachem.com |

| Molecular Formula | C₆H₁₅NO₂S chemsrc.com |

| Molecular Weight | 165.26 g/mol chemsrc.com |

| Structure | CC(C)CC(C)S(N)(=O)=O |

This data is compiled from chemical supplier databases. chemsrc.com

Rationale for Investigating Alkyl Sulfonamide Derivatives in Contemporary Chemical Research

While the initial focus of sulfonamide research was on aromatic derivatives for antibacterial applications, the investigation of alkyl sulfonamides has gained significant traction for several reasons. ekb.eg Aliphatic sulfonamides are recognized as important pharmacophores in their own right and are found in a variety of biologically active compounds. acs.org

Research into derivatives like this compound is driven by their utility as:

Synthetic Building Blocks: The chiral center and functional handle of molecules derived from amino acids like leucinol (which shares the 4-methylpentane backbone) make them valuable starting materials. For example, derivatives like benzyl (B1604629) {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate have been synthesized and studied as enzyme inhibitors, demonstrating how the simple alkyl sulfonamide scaffold can be incorporated into more complex, biologically relevant molecules. mdpi.com

Probes for Structure-Activity Relationships (SAR): The systematic variation of the alkyl group (R) in an R-SO₂NH₂ series allows researchers to probe how sterics and electronics influence biological activity or material properties without the complicating electronic effects of an aromatic ring. acs.org Studies have shown that for some biological targets, the length and branching of the alkyl chain can significantly impact activity. ekb.eg

Development of New Synthetic Methods: The enduring importance of the sulfonamide linkage encourages the development of new, milder, and more efficient synthetic methods. thieme-connect.comacs.org Simple alkyl sulfonamides serve as ideal test substrates for these new reactions, such as novel catalytic N-alkylation protocols that avoid the use of harsh reagents. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVRPGSMEUVEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylpentane 2 Sulfonamide and Its Derivatives

Direct Synthesis Approaches to 4-Methylpentane-2-sulfonamide

The direct formation of the this compound structure can be achieved through established and emerging chemical routes. These methods primarily revolve around the creation of the key sulfur-nitrogen bond.

Methods Involving Sulfonyl Chloride Precursors and Amination Reactions

The most conventional and widely utilized method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. thieme-connect.comacs.org In the case of this compound, the synthesis commences with its corresponding precursor, 4-methylpentane-2-sulfonyl chloride. biosynth.combldpharm.comnih.gov

This classical approach involves the nucleophilic attack of ammonia (B1221849) (or a surrogate like ammonium (B1175870) hydroxide) on the electrophilic sulfur atom of 4-methylpentane-2-sulfonyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. researchgate.net While this method is robust, it is dependent on the availability and stability of the sulfonyl chloride precursor, which can be sensitive to moisture. acs.org

Table 1: Classical Sulfonamide Synthesis via Sulfonyl Chloride

| Reactant 1 | Reactant 2 | Common Conditions | Product |

|---|

The synthesis of the sulfonyl chloride precursor itself can be accomplished through various means, including the oxidative chlorination of corresponding thiols or disulfides. rsc.orgorganic-chemistry.org

Novel Reagents and Reaction Conditions in Sulfonamide Formation

To overcome the limitations of using potentially unstable sulfonyl chlorides, researchers have developed novel reagents and reaction conditions. A significant advancement is the use of N-sulfinyl-O-(tert-butyl)hydroxylamine, or tBuONSO. acs.orgtcichemicals.com This reagent allows for the direct synthesis of primary sulfonamides from organometallic reagents. acs.org For the synthesis of this compound, an organolithium or Grignard reagent derived from a 4-methylpentane halide would react with tBuONSO to yield the target compound in a single, convenient step. acs.orgtcichemicals.com This approach is notable for its applicability to substrates that may be sensitive to the oxidative conditions often required for sulfonyl chloride synthesis. tcichemicals.com

Another innovative strategy involves the development of milder methods for creating the sulfonyl chloride precursor. For instance, a combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) can efficiently convert thiols into sulfonyl chlorides under very mild conditions and in remarkably short reaction times. organic-chemistry.org

Table 2: Comparison of Synthesis Methods

| Method | Key Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Classical | Sulfonyl Chloride + Ammonia | Well-established, generally high yield. thieme-connect.com | Requires potentially unstable sulfonyl chloride precursor. acs.org |

| Novel (Willis et al.) | Organometallic + tBuONSO | Avoids sulfonyl chlorides, good for sensitive substrates. acs.orgtcichemicals.com | Requires preparation of organometallic reagent. |

| Novel (Bahrami et al.) | Thiol + H₂O₂/ZrCl₄ (to make sulfonyl chloride) | Mild conditions, rapid reaction for precursor synthesis. organic-chemistry.org | Still a two-step process to the final sulfonamide. |

Stereoselective Synthesis of Chiral this compound Stereoisomers and Analogues

The structure of this compound contains a stereocenter at the second carbon of the pentane (B18724) chain. This allows for the existence of (R) and (S) enantiomers, necessitating stereoselective synthetic methods to obtain enantiomerically pure forms.

Enantioselective Approaches to the 4-Methylpentane-2-yl Chiral Center

The primary strategy for synthesizing chiral this compound is to begin with a chiral building block. The key precursor is enantiopure (R)- or (S)-4-methylpentan-2-amine. This chiral amine can be prepared through the reductive amination of 4-methylpentan-2-one. While this initial reaction may produce a racemic mixture, the enantiomers can be separated through chiral resolution, for example, by crystallization with a chiral acid like L-tartaric acid.

Once the desired enantiomer of the amine is isolated, it can be reacted with a suitable sulfonylating agent (such as sulfuryl chloride followed by hydrolysis or other sulfur dioxide surrogates) to form the target chiral sulfonamide while preserving the stereochemical integrity of the chiral center. This principle has been applied in the synthesis of complex chiral sulfonamide derivatives where a chiral amine, such as (S)-1-hydroxy-4-methylpentan-2-amine, is reacted with a benzenesulfonyl chloride to yield the corresponding chiral sulfonamide. tandfonline.comnih.gov

Diastereoselective Synthesis Strategies for Complex Derivatives

When incorporating the this compound moiety into a more complex molecule with additional stereocenters, diastereoselective control becomes crucial. General strategies in sulfonamide chemistry can be applied to achieve this. For example, iron-catalyzed intramolecular cyclization of α-allenic sulfonamides has been shown to proceed with high diastereoselectivity, affording 2,3-dihydropyrroles with diastereomeric ratios greater than 98:2. researchgate.net

Another powerful technique is the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with ortho-vinylanilines, which produces tetrasubstituted indolines with excellent cis-diastereoselectivity. nih.gov Such methodologies, which create specific stereochemical relationships between different parts of a molecule, could be adapted for the synthesis of complex derivatives of this compound, where the sulfonamide nitrogen is part of the reacting system, guiding the stereochemical outcome of the reaction. The sulfonyl group often plays a key role in these transformations, not only as a protecting group but also by facilitating diastereoselective bond formations. beilstein-journals.org

Multi-Component Reactions and Cascade Processes for Incorporating the this compound Unit

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. nih.gov These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of sulfonamides and could be adapted to incorporate the this compound unit.

Three-Component Sulfonamide Synthesis: A palladium-catalyzed, three-component reaction of a sulfonamide, an aldehyde (like paraformaldehyde), and an arylboronic acid can generate diverse arylmethylsulfonamide derivatives. organic-chemistry.org

Ketenimine-Sulfonamide Conjugates: An MCR involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide produces sulfonamide-conjugated ketenimines. nih.govacs.org This highlights how a pre-formed sulfonamide can be a component in an MCR.

From Aryldiazonium Salts: Another three-component reaction utilizes an aryldiazotetrafluoroborate, a sulfur dioxide surrogate (DABSO), and an amine to yield sulfonamides in good yields. thieme-connect.com

These MCRs provide a convergent and efficient pathway to complex molecules containing the sulfonamide functional group. By selecting this compound as the sulfonamide component, or by using 4-methylpentan-2-amine as the amine component with a suitable sulfur source, these methods could be employed to embed the target structure into larger, more complex molecules in a single, efficient step.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylpentane-2-sulfonyl chloride |

| Ammonia |

| Ammonium Hydroxide |

| Pyridine (B92270) |

| Triethylamine |

| Hydrochloric acid |

| Thiol |

| Disulfide |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO) |

| Hydrogen peroxide |

| Zirconium tetrachloride |

| 4-methylpentan-2-amine |

| 4-methylpentan-2-one |

| L-tartaric acid |

| Sulfuryl chloride |

| (S)-1-hydroxy-4-methylpentan-2-amine |

| Benzenesulfonyl chloride |

| 2,3-dihydropyrrole |

| N-sulfonyl-1,2,3-triazole |

| ortho-vinylaniline |

| Tetrasubstituted indoline |

| Paraformaldehyde |

| Arylboronic acid |

| Dimethyl acetylenedicarboxylate |

| Isocyanide |

| Aryldiazotetrafluoroborate |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of sustainable synthetic routes for pharmaceuticals and their intermediates. In the context of sulfonamides, green chemistry principles are being applied to reduce waste, eliminate hazardous solvents, improve energy efficiency, and increase atom economy. These strategies are particularly relevant for the synthesis of aliphatic and chiral sulfonamides, such as analogues of this compound, which often derive from naturally available precursors like amino acids.

Recent research has focused on several key areas to make the synthesis of these analogues more environmentally benign. These include mechanochemistry, the use of aqueous reaction media, advanced catalytic systems, and continuous flow processes. Such methods aim to replace traditional synthetic protocols that often rely on harsh reagents and volatile organic solvents. acs.orgtaltech.ee The use of amino acids, specifically L-leucine as a precursor for the 4-methylpentanyl moiety, is inherently aligned with green chemistry, leveraging a renewable and chiral starting material. nih.gov

Mechanochemical Synthesis

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball-milling), represents a significant advancement in green synthesis by eliminating the need for bulk solvents. acs.org This solvent-free approach can lead to reduced reaction times, lower energy consumption, and simplified product purification. acs.org

Aqueous-Phase Synthesis

Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. Methodologies that enable sulfonamide synthesis in water are highly desirable. A general and mild one-pot method has been developed for synthesizing N-alkyl sulfonamides from thiols or disulfides in an aqueous medium. rsc.orgrsc.org This process involves the oxidative chlorination of the sulfur-containing starting material with Trichloroisocyanuric acid (TCCA), followed by an in-situ reaction with an amine. rsc.org The entire sequence—oxidation, chlorination, and amination—is performed in water, and the final product can often be isolated by simple filtration, avoiding the need for organic solvent-based workups. rsc.orgrsc.org

Advanced Catalytic and Photochemical Methods

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and atom-economical. For the N-alkylation of sulfonamides, a domino dehydrogenation-condensation-hydrogenation sequence using a nanostructured ruthenium on a magnetic magnetite support (nano-Ru/Fe₃O₄) has been developed. acs.org This method directly couples sulfonamides with alcohols, producing only water as a byproduct and allowing for easy magnetic separation and recycling of the catalyst. acs.org

Furthermore, photoredox catalysis using visible light offers a mild and efficient way to generate reactive intermediates. Aliphatic sulfonamides can be synthesized from alkenes and sulfamoyl chlorides under blue-light irradiation using an organic dye like Eosin Y as the photosensitizer. jove.com This approach avoids harsh conditions and provides access to a wide range of functionalized aliphatic sulfonamides.

Continuous Flow Synthesis

Flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. By using meso-reactor systems, reactions can be performed with precise control over temperature and mixing, leading to higher yields and purity. acs.org This technology is well-suited for building sulfonamide libraries in an eco-friendly manner by minimizing waste and enabling the use of green media. acs.org Electrochemical methods, which use electricity as a clean oxidant, can be integrated into flow systems for the direct oxidative coupling of thiols and amines to form sulfonamides, further enhancing the sustainability of the process. acs.org

Table 1: Comparison of Green Synthetic Methods for Aliphatic Sulfonamide Analogues

Derivatization and Structural Diversification of the 4 Methylpentane 2 Sulfonamide Core

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the sulfonamide group is a key site for derivatization through alkylation and arylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical and biological properties of sulfonamide-containing molecules.

N-Alkylation: The N-alkylation of sulfonamides, including structures analogous to 4-methylpentane-2-sulfonamide, can be achieved through various methods. A common approach involves the use of alcohols as alkylating agents under "borrowing hydrogen" or "hydrogen autotransfer" conditions, often catalyzed by transition metals like ruthenium or manganese. organic-chemistry.orgacs.orgresearchgate.net This method is advantageous due to the use of readily available and environmentally benign alcohols as alkylating partners. For instance, manganese-catalyzed N-alkylation of sulfonamides with primary alcohols has been shown to be efficient. organic-chemistry.org Ruthenium complexes have also been extensively studied for this transformation, enabling the N-alkylation of a wide range of sulfonamides. researchgate.net Another strategy involves the thermal alkylation of sulfonamides with trichloroacetimidates, which proceeds without the need for an external catalyst. nih.govnih.gov This reaction is particularly effective for unsubstituted sulfonamides, while N-substituted variants show lower reactivity. nih.gov The choice of the alkylating agent is crucial, as it must be a precursor to a stable carbocation for the reaction to proceed efficiently. nih.govnih.gov

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished using several catalytic systems. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids, known as the Chan-Lam coupling, is a widely used method. organic-chemistry.org This reaction can be performed under mild conditions and is tolerant of a variety of functional groups. nih.gov Palladium-catalyzed cross-coupling reactions also provide a robust route to N-arylsulfonamides from aryl halides. organic-chemistry.org Furthermore, metal-free N-arylation methods have been developed using o-silylaryl triflates in the presence of a fluoride (B91410) source. organic-chemistry.org These strategies allow for the synthesis of a diverse library of N-arylated sulfonamide derivatives.

Table 1: N-Alkylation and N-Arylation Strategies for Sulfonamides

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Manganese or Ruthenium complexes with alcohols | Utilizes "borrowing hydrogen" methodology; environmentally benign. | organic-chemistry.orgacs.orgresearchgate.net |

| N-Alkylation | Trichloroacetimidates (thermal) | Catalyst-free; effective for unsubstituted sulfonamides. | nih.govnih.gov |

| N-Arylation | Copper acetate (B1210297) with arylboronic acids (Chan-Lam coupling) | Mild conditions; good functional group tolerance. | organic-chemistry.orgnih.gov |

| N-Arylation | Palladium catalysts with aryl halides | Robust method for C-N bond formation. | organic-chemistry.org |

| N-Arylation | o-Silylaryl triflates with CsF | Metal-free conditions. | organic-chemistry.org |

S-Alkylation and S-Arylation Reactions

While less common than N-functionalization, modifications at the sulfur atom of the sulfonamide core offer unique opportunities for structural diversification.

S-Alkylation: The direct S-alkylation of sulfonamides is a challenging transformation. However, related sulfur-containing functional groups like sulfinamides can undergo S-alkylation. For instance, the reaction of sulfinamides with zinc-carbenoids has been reported to yield N-substituted sulfoximines through a 1,2-metallate rearrangement, which involves the unusual migration of the sulfur atom. rsc.org This stereoretentive S-alkylation provides access to chiral sulfoximines. rsc.org

S-Arylation: The S-arylation of sulfenamides, which are precursors to sulfonamides, has been achieved through copper-catalyzed Chan-Lam type coupling reactions with arylboronic acids. nih.govnih.gov This method allows for the chemoselective S-arylation over the more conventional N-arylation, leading to the formation of sulfilimines. nih.gov These sulfilimines are versatile intermediates that can be further oxidized to sulfoximines. nih.gov Another approach for S-arylation involves the Ullmann-type coupling of sulfenamides with (hetero)aryl iodides using a copper(I) iodide catalyst. acs.org A photocatalyst-free, visible-light-mediated S-arylation of sulfenamides with aryl thianthrenium salts has also been developed. chemrxiv.org Furthermore, a catalyst-free arylation of sulfonamides with boronic acids can be achieved through visible light-mediated N-S bond cleavage to produce diaryl sulfones. rsc.org

Functionalization at the 4-Methylpentane Moiety

The alkyl chain of this compound provides sites for functionalization, which can significantly alter the molecule's shape and properties.

Carbon-Hydrogen Functionalization Directed by Sulfonamide Groups

The sulfonamide group can act as a directing group to facilitate the selective functionalization of otherwise unactivated C-H bonds within the 4-methylpentane moiety. This strategy allows for precise modifications at specific positions along the alkyl chain.

Palladium-catalyzed γ-arylation of amino acid derivatives bearing an N-(2-pyridyl)sulfonyl directing group has been demonstrated, showcasing the ability of a sulfonamide-based group to direct functionalization to a remote C(sp³)–H bond. researchgate.net This approach has been successfully applied to α-quaternary amino acids and β-amino acid substrates. researchgate.net More broadly, sulfonamide-directed C-H functionalization encompasses a range of transformations including olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation. researchgate.net Photocatalytic methods have also been developed, where a sulfonamide group enables the site-selective functionalization of unactivated C(sp³)–H bonds through a sequential electron/proton transfer mechanism. nih.govresearchgate.net This strategy has been used for heteroarylation, alkylation, and other transformations. nih.gov Rhodium(II) azavinyl carbenes have been shown to selectively insert into the tertiary C-H bond of 2-methylpentane, directed by a sulfonamide group, with high enantioselectivity. nih.gov

Oxidation and Reduction Chemistry of the Alkyl Chain

The 4-methylpentane-2-one portion of a related molecule, 4-methylpentan-2-one, can undergo reduction to the corresponding alcohol. simplestudy.com While specific oxidation and reduction studies on the alkyl chain of this compound are not extensively detailed in the provided results, the chemistry of the analogous ketone suggests that the alkyl portion is amenable to such transformations. For instance, the ketone moiety in related structures can be a site for reactions like epoxidation.

Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound can be utilized as precursors for the synthesis of various heterocyclic systems, which are prevalent in biologically active molecules.

Formation of Heterocyclic Systems Incorporating the Sulfonamide Linkage

The sulfonamide group can be incorporated into a variety of heterocyclic rings through cyclization reactions. The intramolecular cyclization of allyl sulfonamides is a straightforward method for synthesizing nitrogen-containing heterocycles. benthamscience.com The reaction of sulfonamides with allylic derivatives in the presence of an oxidizing agent can lead to the formation of aziridines, pyrrolidines, and other heterocyclic systems. benthamscience.com The specific product formed often depends on the reaction conditions, such as the solvent and oxidant used. benthamscience.com

Furthermore, sulfonamide derivatives can be key components in the synthesis of more complex fused heterocyclic systems. For example, sulfonamide derivatives have been used to synthesize pyrimido[5,4-c]quinolines and pyrimido[5,4-b]quinolines. nih.gov The reaction of N-(4-azidophenyl)-4-methylbenzenesulfonamide with acetylacetone (B45752) can lead to the formation of a triazole ring. tsijournals.com Additionally, sulfonamides containing pyrimidine (B1678525) moieties are of significant interest due to their biological activities. nih.govresearchgate.net The synthesis of such compounds often involves the reaction of a heterocyclic amine with a sulfonyl chloride. nih.gov The sulfonamide nitrogen can also be a part of a macrocyclic structure, which are important in drug discovery. acs.org

Table 2: Cyclization Reactions Leading to Heterocyclic Systems

| Reactant Type | Reaction Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Allyl sulfonamides | Intramolecular cyclization | Nitrogen-containing heterocycles (e.g., pyrrolidines) | benthamscience.com |

| Sulfonamides and allylic derivatives | Oxidative addition | Aziridines, pyrrolidines, etc. | benthamscience.com |

| N-(4-azidophenyl)-4-methylbenzenesulfonamide and acetylacetone | Cyclization | Triazole | tsijournals.com |

| Heterocyclic amines and sulfonyl chlorides | Condensation | Sulfonamides with heterocyclic periphery (e.g., pyrimidines) | nih.gov |

Macrocyclization Approaches

The synthesis of macrocycles from linear precursors is a significant challenge in organic chemistry, often requiring carefully optimized conditions to favor intramolecular cyclization over intermolecular polymerization. The incorporation of the this compound moiety into a macrocyclic ring system can be achieved through various modern synthetic strategies. These approaches aim to create large rings, typically containing 12 or more atoms, which can enforce specific conformations of the molecule. drughunter.com Such conformational restriction can be advantageous in fields like drug discovery and materials science. drughunter.com The primary challenge in any macrocyclization is to promote the desired intramolecular reaction, which is often accomplished by using high-dilution conditions. acs.org Under these conditions, the concentration of the linear precursor is kept very low to minimize the probability of intermolecular reactions. acs.org

Another powerful and widely used method for macrocyclization is ring-closing metathesis (RCM). drughunter.comrsc.org This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a new double bond to close the ring. rsc.org To apply this to the this compound core, the linear precursor would need to be functionalized with two terminal alkenes. The strategic placement of these alkene-containing tethers would determine the size and geometry of the resulting macrocycle. RCM is known for its functional group tolerance and its effectiveness in creating a wide range of ring sizes. drughunter.com

The Ugi four-component reaction (U-4CR) represents a multicomponent reaction approach to macrocycles. core.ac.uk This reaction can assemble four different starting materials in a single step to produce a complex product. For macrocyclization, a bifunctional component is used, such as a diamine or a diacid, to enable a subsequent ring-closing step. core.ac.uk A derivative of this compound could be incorporated as one of the components in a U-4CR to generate a linear precursor that is then cyclized, or potentially be part of a bifunctional component itself.

The favorability of these ring-closing reactions can often be predicted by Baldwin's rules, which provide guidelines for the feasibility of different types of ring closures based on the geometry of the reacting centers. wikipedia.orglibretexts.org These rules classify cyclizations as "exo" or "endo" and consider the hybridization of the electrophilic atom ("tet," "trig," or "dig"). wikipedia.orglibretexts.org For instance, a 5-endo-trig cyclization is generally disfavored, while most exo-tet reactions are favored. libretexts.org Applying these rules can aid in the design of linear precursors that are predisposed to successful macrocyclization.

The following table summarizes hypothetical macrocyclic compounds derived from a this compound core, illustrating the outcomes of different macrocyclization strategies.

| Compound ID | Macrocyclization Approach | Resulting Ring Size | Key Structural Features |

| MC-1 | Palladium-Catalyzed C-H Arylation | 16-membered | Contains a biaryl linkage formed via C-H activation. |

| MC-2 | Ring-Closing Metathesis (RCM) | 14-membered | Features a cis-alkene bond within the macrocyclic ring. |

| MC-3 | Macrolactamization | 15-membered | Incorporates an amide bond as part of the macrocyclic ring. |

| MC-4 | Ugi-based Macrocyclization | 17-membered | Complex structure with multiple stereocenters and diverse functional groups. |

Mechanistic Investigations of Reactions Involving 4 Methylpentane 2 Sulfonamide

Reaction Pathway Elucidation for Key Synthetic Transformations

No specific studies elucidating the reaction pathways for the synthesis of 4-Methylpentane-2-sulfonamide were found. General synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org For instance, the synthesis of related, more complex sulfonamides containing a leucinol moiety (derived from 2-amino-4-methylpentan-1-ol) proceeds by reacting the appropriate sulfonyl chloride with the amine in a solvent like anhydrous acetonitrile. tandfonline.comnih.gov

Transition State Analysis and Reaction Energetics

There is no information available regarding the transition state analysis or reaction energetics for reactions involving this compound. Theoretical studies and computational chemistry are often used to determine transition state structures and calculate the free energy barriers of reactions, such as the base-catalyzed hydrolysis of amides, but no such analysis has been published for this compound. masterorganicchemistry.comnih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic data and identification of rate-determining steps for the synthesis or functionalization of this compound are not present in the search results. Kinetic studies have been performed on related, but more complex, sulfonamide derivatives to understand their enzyme inhibition mechanisms, but not on the synthesis or reactions of the base compound itself. tandfonline.com

Role of Intermediates in Sulfonamide Synthesis and Functionalization

While intermediates are crucial in the synthesis and functionalization of sulfonamides, no studies specifically identifying or characterizing intermediates in reactions of this compound were found. For the broader class of sulfonamides, N-sulfonylimines have been identified as key intermediates in late-stage functionalization reactions, which can then be converted to versatile sulfinate salts. chemrxiv.org In other reactions, sulfonyl radical intermediates can be generated photocatalytically. However, these findings are not specific to this compound.

Computational and Theoretical Chemistry Studies on 4 Methylpentane 2 Sulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of sulfonamide systems. nih.govbiointerfaceresearch.com Methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed to optimize the molecular geometry of sulfonamide derivatives. nih.gov These calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.govbiointerfaceresearch.commdpi.com

The analysis of HOMO-LUMO energy gaps helps in understanding the chemical reactivity and kinetic stability of the molecule. The MEP map is another critical tool, visualizing the electron density around the molecule to predict sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.govbiointerfaceresearch.com For sulfonamides, the oxygen atoms of the sulfonyl group typically show the most negative potential, indicating their role as hydrogen bond acceptors. nih.govresearchgate.net

Table 1: Typical Parameters for Quantum Chemical Calculations of Sulfonamides

| Parameter | Typical Value/Method | Purpose |

| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost for molecular systems. nih.gov |

| Functional | B3LYP | A popular hybrid functional for calculating molecular geometry and electronic properties. nih.govbiointerfaceresearch.com |

| Basis Set | 6-311G+(d,p) or similar | Provides a flexible description of electron distribution for accurate results. nih.govbiointerfaceresearch.com |

| Primary Outputs | Optimized Geometry, HOMO/LUMO Energies, MEP Map | Predicts molecular shape, reactivity, and interaction sites. biointerfaceresearch.commdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, including the conformational flexibility of molecules like 4-Methylpentane-2-sulfonamide and its interactions with other molecules. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

For sulfonamide-based compounds, MD simulations are often used to explore their binding modes and interactions within biological targets. mdpi.comcore.ac.uk The simulations, often employing force fields like AMBER or OPLS3e, can reveal stable binding poses, key hydrogen bonds, and hydrophobic interactions that are crucial for molecular recognition. mdpi.comnih.govmdpi.com By analyzing the trajectory, researchers can understand the dynamic nature of these interactions and the conformational changes the molecule undergoes. plos.org For instance, simulations can show how the flexible alkyl chain of this compound might adapt its conformation in different environments.

Table 2: Common Parameters in Molecular Dynamics Simulations of Sulfonamides

| Parameter | Typical Setting | Purpose |

| Force Field | AMBER, OPLS3e, CHARMM | Defines the potential energy of the system based on atomic positions. mdpi.comnih.gov |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of the phenomena that can be observed. nih.govplos.org |

| Analysis | RMSD, Hydrogen Bonds, Interaction Energy | Quantifies conformational stability and intermolecular interactions. plos.org |

Quantitative Structure-Activity Relationships (QSAR) Beyond Prohibited Areas

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. srmist.edu.in This approach is widely used in medicinal chemistry to design more potent and selective compounds. For sulfonamides, QSAR models are developed to predict their activity based on various molecular descriptors. nih.govekb.eg

The process involves calculating a set of descriptors for each molecule, which can be lipophilic (e.g., LogP), electronic (e.g., Hammett constants), or steric (e.g., Taft's constant). srmist.edu.in Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that relates these descriptors to the observed activity. ekb.egresearchgate.net Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that provide insights into how steric and electrostatic fields around the molecule influence its function. nih.gov These predictive models are valuable for designing novel sulfonamide analogues with optimized properties. nih.govtiu.edu.iq

Table 3: Examples of Descriptors Used in Sulfonamide QSAR Studies

| Descriptor Type | Example | Information Provided |

| Lipophilic | LogP, π-substituent constant | Governs membrane permeability and hydrophobic interactions. srmist.edu.in |

| Electronic | Hammett constant, Dipole Moment, Electrophilicity (ω) | Describes the electron-donating or -withdrawing nature of substituents. srmist.edu.inekb.eg |

| Steric/Topological | Molar Refractivity, Taft's Constant, Topological Indices | Relates to the size, shape, and branching of the molecule. srmist.edu.innih.gov |

| Quantum Chemical | HOMO/LUMO Energies, SCF Energy | Derived from quantum calculations to describe electronic properties. ekb.eg |

Theoretical Investigations of Hydrogen Bonding and Non-Covalent Interactions

The sulfonamide group is a versatile template for forming hydrogen bonds and other non-covalent interactions, which are critical in crystal engineering and molecular recognition. nih.govresearchgate.net Theoretical investigations play a key role in characterizing these interactions. The sulfonamide moiety contains both hydrogen bond donors (the N-H group) and strong acceptors (the two sulfonyl oxygens). researchgate.net

Advanced Predictive Modeling of Spectroscopic Signatures

Computational chemistry offers advanced methods for predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings and aid in structural elucidation. For sulfonamides, DFT calculations are frequently used to simulate vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.gov

The calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to assign specific peaks to the corresponding molecular vibrations, such as the characteristic symmetric and asymmetric stretches of the SO2 group. mdpi.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure. nih.gov The prediction of electronic transitions (n→π* and π→π*) helps in interpreting UV-Vis spectra. nih.gov A strong agreement between predicted and experimental spectra provides confidence in both the synthesized structure and the computational model used. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Methylpentane 2 Sulfonamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sulfonamide derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the 4-Methylpentane-2-sulfonamide framework can be determined.

Research Findings: For sulfonamides in general, the proton of the –SO₂NH– group typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons in related structures are found between 6.51 and 7.70 ppm, while aliphatic protons appear further upfield. rsc.orgresearchgate.net In ¹³C NMR spectra, aromatic carbons show signals from 111.83 to 160.11 ppm. rsc.org

For the specific structure of this compound, a detailed analysis would yield distinct signals for each unique proton and carbon environment. The proton on the sulfonamide nitrogen (N-H) would be identifiable, as would the various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the 4-methylpentane chain. The diastereotopic protons of the methylene group at the C3 position would likely appear as a complex multiplet.

Predicted ¹H and ¹³C NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH(SO₂NH₂) | ~3.0 - 3.5 | Multiplet |

| CH₂ | ~1.5 - 1.8 | Multiplet |

| CH(CH₃)₂ | ~1.8 - 2.1 | Multiplet |

| CH₃ (at C2) | ~1.3 - 1.5 | Doublet |

| CH(CH₃)₂ | ~0.9 - 1.0 | Doublet |

| NH₂ | Variable, ~2.0 - 4.0 (broad singlet) | Singlet |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (CHSO₂NH₂) | ~55 - 65 |

| C3 (CH₂) | ~40 - 50 |

| C4 (CH) | ~25 - 35 |

| C5, C1' (CH₃) | ~20 - 25 |

| C1 (CH₃) | ~15 - 20 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.net

Research Findings: The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions often involves a characteristic loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov Other common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the bond between the sulfur atom and the carbon skeleton. nih.gov

For this compound, HRMS would confirm its molecular formula, C₆H₁₅NO₂S. In tandem MS (MS/MS) experiments, the protonated molecule [M+H]⁺ would be expected to undergo collision-induced dissociation, leading to characteristic fragment ions.

Expected Fragmentation Data for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| [M+H - H₂NSO₂]⁺ | Loss of the sulfonamide group |

| [C₄H₉]⁺ | Fragment from alkyl chain cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Research Findings: Sulfonamides exhibit several characteristic vibrational bands. The most prominent are the asymmetric and symmetric stretching vibrations of the SO₂ group, which typically appear in the ranges of 1310–1320 cm⁻¹ and 1143–1155 cm⁻¹, respectively. rsc.org The S-N stretching vibration is observed around 900-935 cm⁻¹. rsc.orgnih.gov The N-H stretching of the secondary amine in the sulfonamide moiety is seen as a weak band around 3291-3350 cm⁻¹. nih.gov Raman spectroscopy is also highly effective for identifying sulfonamides, with strong signals that can be used for qualitative and quantitative analysis, even in complex matrices. nih.govnih.gov

In the IR and Raman spectra of this compound, these characteristic sulfonamide peaks would be present alongside strong signals from the C-H stretching and bending vibrations of the aliphatic 4-methylpentane backbone.

Characteristic Vibrational Frequencies for Sulfonamides:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3290 - 3350 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| S=O Asymmetric Stretch | 1310 - 1330 |

| S=O Symmetric Stretch | 1140 - 1160 |

| S-N Stretch | 900 - 935 |

| C-S Stretch | 600 - 800 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Research Findings: Crystal structure analyses of various sulfonamides reveal that intermolecular hydrogen bonds are a dominant force in their crystal packing. nih.govresearchgate.net The N-H proton of the sulfonamide group frequently acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors, leading to the formation of common motifs like chains and dimers. nih.govfigshare.comresearchgate.net The conformation of the sulfonamide group relative to its substituents is a key structural feature that can be precisely determined. mdpi.comkcl.ac.uk For instance, in many benzenesulfonamides, the amino group lies perpendicular to the benzene (B151609) plane. mdpi.com

A successful single-crystal X-ray diffraction study of this compound would reveal its exact solid-state conformation and the specific hydrogen-bonding network responsible for its crystal lattice structure. nih.gov

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism)

Since the carbon atom at the 2-position of this compound is a stereocenter, the compound is chiral and exists as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for analyzing and assigning the absolute stereochemistry of such molecules. chiralabsxl.com

Research Findings: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For sulfonamides, CD has been used to investigate their binding to chiral macromolecules like serum albumins, where the binding event induces a characteristic CD signal. nih.gov For assigning the absolute configuration of a small molecule, the experimental CD spectrum is typically compared with spectra calculated for a known stereochemistry using quantum chemical methods. nih.gov The mirror-image relationship between the CD spectra of enantiomers provides a definitive way to distinguish them. chiralabsxl.com

Therefore, CD spectroscopy would be the primary technique to differentiate between the (R)- and (S)-enantiomers of this compound and to determine the absolute configuration of a synthesized or isolated sample.

Solid-State Chemistry and Crystal Engineering of Sulfonamide-Containing Systems

The study of sulfonamides in the solid state is crucial, particularly in pharmaceutical sciences, as the crystalline form of a compound can significantly influence its physical properties. Crystal engineering aims to understand and control the way molecules assemble into crystals. mdpi.com

For this compound, crystal engineering principles would be applied to understand how the flexible aliphatic chain and the polar sulfonamide headgroup cooperate to form a stable crystal lattice. The dominant intermolecular interactions would likely be N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules. nih.govresearchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have different stabilities, melting points, and solubilities, which is of critical interest to the pharmaceutical industry. researchgate.net

Research Findings: Polymorphism is a well-documented phenomenon for sulfonamide derivatives. researchgate.netnih.govfigshare.com The existence of different polymorphs often arises from different possible conformations of the molecule or different hydrogen-bonding patterns in the crystal lattice. nih.govresearchgate.net Computational modeling and experimental techniques like X-ray diffraction, thermal analysis (DSC), and vibrational spectroscopy are used to identify and characterize these different crystalline forms. nih.govfigshare.com The transition from a metastable to a more stable polymorph can be observed and confirmed through these methods. figshare.com The study of polymorphism in sulfonamides is essential for controlling the physical properties of the final solid-state product. nih.gov

Given the conformational flexibility of its alkyl chain and the strong hydrogen-bonding capability of the sulfonamide group, it is plausible that this compound could exhibit polymorphism. A thorough investigation would involve crystallizing the compound under various conditions and analyzing the resulting solids to identify any potential polymorphs.

Cocrystallization Strategies and Supramolecular Synthons

The strategic design of multicomponent crystalline solids, or cocrystals, of active pharmaceutical ingredients has become a cornerstone of crystal engineering. This approach aims to modify the physicochemical properties of a target molecule, such as solubility, stability, and bioavailability, without altering its covalent structure. While extensive research has been conducted on the cocrystallization of aromatic sulfonamides, specific studies focusing on aliphatic sulfonamides like this compound are not extensively documented in publicly available research. However, the fundamental principles of supramolecular chemistry and the known hydrogen bonding capabilities of the sulfonamide functional group allow for a predictive understanding of its potential cocrystallization behavior and the likely supramolecular synthons it would form.

The sulfonamide group (-SO₂NH₂) is a versatile functional group for forming cocrystals due to its possession of both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the sulfonyl oxygens). nih.govresearchgate.net This dual nature allows for the formation of robust and predictable intermolecular interactions with a wide variety of coformers.

Cocrystallization Strategies

Effective cocrystallization strategies for this compound would likely involve the selection of coformers that can form strong and reliable hydrogen bonds with the sulfonamide moiety. Based on established hierarchies of supramolecular synthons, suitable coformers would include molecules containing functional groups such as carboxylic acids, amides (including lactams), and N-oxides. nih.gov

The primary strategies would revolve around exploiting the most probable and stable hydrogen bonding patterns. The sulfonamide N-H group is a good hydrogen bond donor, while the two sulfonyl oxygen atoms are effective acceptors. The selection of a coformer dictates the specific synthon that will be formed. For instance, cocrystallization with a carboxylic acid is expected to result in a robust heterosynthon involving the sulfonamide N-H and the carboxylic acid's hydroxyl group and carbonyl oxygen.

Supramolecular Synthons

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing specific and recurring patterns of non-covalent interactions. For sulfonamides, a variety of synthons have been identified, and it is highly probable that this compound would exhibit similar patterns. nih.gov

The most anticipated supramolecular synthons for this compound derivatives would be heterodimers formed with complementary coformers. The reliability of these synthons allows for a rational design approach to new solid forms.

Table 1: Potential Supramolecular Heterosynthons for this compound

| Coformer Functional Group | Potential Synthon Description | Graphical Representation (Etter's Graph Set Notation) |

| Carboxylic Acid | A cyclic motif where the sulfonamide N-H donates to the carbonyl oxygen of the acid, and the acid's O-H donates to a sulfonyl oxygen. | R²₂(8) |

| Amide (primary/secondary) | A similar R²₂(8) ring is formed between the sulfonamide N-H and the amide carbonyl oxygen, and the amide N-H and a sulfonyl oxygen. | R²₂(8) |

| Pyridine (B92270) N-oxide | A strong N-H···O hydrogen bond between the sulfonamide N-H donor and the N-oxide acceptor. acs.org | D |

| Pyridines | The sulfonamide N-H can form a hydrogen bond with the basic nitrogen of the pyridine ring. | D |

In the absence of competing coformers, sulfonamides can also form homomeric synthons, where sulfonamide molecules interact with each other. researchgate.net Common patterns include a catemer motif, forming an infinite chain, or a dimer motif. researchgate.netacs.org

Table 2: Potential Supramolecular Homosynthons for this compound

| Synthon Type | Description | Graphical Representation (Etter's Graph Set Notation) |

| Dimer | Two sulfonamide molecules form a cyclic dimer through N-H···O=S hydrogen bonds. | R²₂(8) |

| Catemer (Chain) | Sulfonamide molecules are linked in a head-to-tail fashion via a single N-H···O=S hydrogen bond. | C(4) |

The study of hydrogen-bond connectivity in various sulfonamide crystal structures has revealed preferences for certain interactions. nih.govresearchgate.net For primary sulfonamides, the amino protons show a strong tendency to bond to sulfonyl oxygens. nih.gov The specific conformation adopted by the this compound molecule and the steric hindrance from the isobutyl group would also play a crucial role in determining the final crystal packing and the predominant synthon. acs.org

While the body of work on sulfonamide synthons is less extensive than that for functional groups like carboxylic acids, the existing research provides a solid framework for predicting the cocrystallization behavior of this compound. nih.gov Future experimental studies would be invaluable in confirming these predicted synthons and expanding the library of crystal structures for aliphatic sulfonamides.

Applications of 4 Methylpentane 2 Sulfonamide in Chemical Synthesis and Catalysis

As a Chiral Building Block in Asymmetric Synthesis

Chiral sulfonamides and their precursors, chiral sulfinamides, are pivotal as chiral building blocks, most notably serving as "chiral ammonia (B1221849) equivalents" for the asymmetric synthesis of amines. wikipedia.org The most prominent example, tert-butanesulfinamide, has established a robust methodology that could be conceptually applied to chiral 4-methylpentane-2-sulfinamide, the corresponding reduced form of the titular sulfonamide.

The general strategy involves the condensation of a chiral sulfinamide with a non-chiral aldehyde or ketone to form an N-sulfinyl imine. The chiral sulfinyl group then directs the nucleophilic addition to one of the two faces of the imine C=N double bond, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the sulfinyl auxiliary group under mild acidic conditions yields the desired chiral primary or secondary amine. wikipedia.org This methodology has become a cornerstone for preparing a vast array of chiral amines, which are ubiquitous in pharmaceuticals and bioactive molecules. nih.gov

The effectiveness of this approach is highlighted by its application in the synthesis of complex molecules like Apremilast, where a stereoselective addition to a chiral sulfinyl imine is a key step. mdpi.com

Table 1: Illustrative Example of Diastereoselective Addition to an N-tert-Butanesulfinyl Imine for Asymmetric Amine Synthesis This table presents data for the analogue tert-butanesulfinamide to demonstrate the principle.

| Entry | Nucleophile (R'-M) | Aldimine Substrate (R-CH=NS(O)tBu) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | MeMgBr | Ph-CH=NS(O)tBu | 98:2 | 94 |

| 2 | EtMgBr | Ph-CH=NS(O)tBu | 98:2 | 90 |

| 3 | PhMgBr | i-Pr-CH=NS(O)tBu | 97:3 | 85 |

| 4 | VinylMgBr | c-Hex-CH=NS(O)tBu | 95:5 | 88 |

As a Directing Group for Regioselective and Stereoselective Reactions

The sulfonamide functional group is a powerful and versatile directing group in transition-metal-catalyzed C-H activation and functionalization reactions. nih.gov It can coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond (typically at the ortho-position of an aromatic ring), thereby enabling site-selective bond formation. nih.govdntb.gov.ua This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules. acs.orgnih.gov

While specific examples employing 4-methylpentane-2-sulfonamide are not prominent, the underlying principle is broadly applicable to N-aryl sulfonamides. The sulfonamide nitrogen acts as an anchor point for the catalyst, leading to the formation of a stable five- or six-membered metallacyclic intermediate that facilitates the cleavage of a targeted C-H bond. This approach has been used for various transformations, including arylation, alkylation, and olefination. nih.govnih.gov

Table 2: Representative C-H Activation Reactions Directed by a Sulfonamide Group This table shows generalized results for aryl sulfonamides to illustrate the directing group capability.

| Catalyst System | Coupling Partner | Transformation | Selectivity | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Aryl boronic acid | ortho-Arylation | High (mono-arylation) | Good to Excellent |

| [RuCl₂(p-cymene)]₂ | Alkyl bromide | meta-Alkylation | High (meta-selective) | Moderate to Good |

| [RhCp*Cl₂]₂ | Alkyne | ortho-Alkenylation/Annulation | High | Good to Excellent |

| Pd(OAc)₂ | Acrylate | ortho-Olefination | High (mono-addition) | Good |

Incorporation into Ligand Design for Catalytic Systems

The electronic properties and structural features of the sulfonamide moiety make it an attractive component in the design of ligands for metal catalysts. nih.gov Sulfonamides can act as N-donors and the sulfonyl group can influence the electronic environment of the metal center, impacting the catalyst's stability, activity, and selectivity. researchgate.net

In homogeneous catalysis, ligands containing sulfonamide groups are used to create well-defined, soluble metal complexes. mdpi.comnih.gov These ligands can be bidentate or tridentate (pincer-type), offering strong coordination to the metal and enhancing catalyst stability. mdpi.com The sulfonamide group is often incorporated to modulate the electronic density at the metal center or to introduce chirality for asymmetric catalysis. Chiral sulfonamide-containing ligands have been explored in a variety of transformations, including hydrogenations and C-C bond-forming reactions.

The incorporation of this compound into heterogeneous or hybrid catalytic systems is less documented. In principle, the sulfonamide could be tethered to a solid support, such as silica (B1680970) or a polymer resin. This immobilization would allow for the benefits of heterogeneous catalysis, including simplified catalyst recovery and recycling, while retaining the well-defined coordination environment of a homogeneous catalyst. Such hybrid catalysts could find use in continuous flow reactors or large-scale industrial processes.

Role in the Development of New Synthetic Methodologies

The development of new synthetic methodologies often relies on the discovery of novel, highly effective reagents and building blocks. The introduction of chiral sulfinamides by Ellman, for instance, revolutionized the asymmetric synthesis of amines and spurred the development of countless new synthetic methods based on this chemistry. acs.org

While this compound itself has not been at the forefront of such developments, the broader class of sulfonamides has contributed to new methods in C-H functionalization. nih.gov The reliability of the sulfonamide as a directing group has enabled chemists to devise new strategies for constructing complex molecular architectures from simple precursors, pushing the boundaries of synthetic efficiency and molecular design. acs.orgnih.gov The ongoing exploration of sulfonamide chemistry continues to yield new transformations and applications in both medicinal and materials science. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The traditional synthesis of sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, faces challenges related to substrate scope and harsh conditions. Emerging research focuses on developing more efficient, selective, and sustainable methods that could be applied to the synthesis of 4-Methylpentane-2-sulfonamide and its derivatives.

Future synthetic strategies are centered on transition-metal-catalyzed reactions, which allow for the formation of C-N bonds under milder conditions. Catalysts based on palladium, copper, and iron have shown promise in coupling sulfonamides with various partners. Another key area is the direct C-H sulfonamidation, a powerful technique that installs the sulfonamide group directly onto a C-H bond, minimizing the need for pre-functionalized starting materials and improving atom economy.

Furthermore, green chemistry principles are increasingly being integrated into sulfonamide synthesis. This includes the use of flow-based technologies for safer and more scalable reactions, as well as the exploration of enzymatic, photocatalytic, and electrocatalytic methods to reduce reliance on hazardous reagents and high temperatures. The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), also provides a safer and more versatile alternative to gaseous SO2 for introducing the sulfonyl group.

| Methodology | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Classical Synthesis (Sulfonyl Chloride + Amine) | Base (e.g., pyridine (B92270), triethylamine) | Simple, well-established. | Requires pre-functionalized starting materials, can have harsh conditions. |

| Transition-Metal-Catalyzed Cross-Coupling | Pd, Cu, or Fe catalysts. | Milder conditions, broader substrate scope. | Catalyst cost and toxicity, potential for metal contamination. |

| C-H Sulfonamidation | Rh, Ru, or Pd catalysts. | High atom economy, direct functionalization. | Challenges in controlling regioselectivity. |

| Flow-Based Synthesis | Microreactor systems. | Enhanced safety, scalability, and control over reaction parameters. | Requires specialized equipment. |

| Oxidative S-N Coupling | Metal-free, I2O5-mediated. | Avoids metals and peroxides, mild conditions. | Substrate scope may be limited. |

Exploration of Unique Reactivity Patterns for the this compound Framework

While specific reactivity studies on this compound are not available, the sulfonamide functional group possesses a rich and versatile reactivity profile that continues to be a subject of intense exploration. A significant emerging area is the use of the sulfonamide group as a directing group in C-H activation chemistry. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds at positions ortho to the sulfonamide-bearing group on an aromatic ring, or at specific sites in aliphatic chains. This opens up pathways to novel analogues that are difficult to access through traditional means.

Theoretical and computational studies are also shedding new light on the fundamental properties of the sulfonamide bond. Research into the acid-base equilibria of sulfonamides with different substituents is clarifying how structural changes influence pKa values. These studies have revealed the potential for intramolecular hydrogen bonding, which can create cyclic conformations that alter the compound's reactivity and physical properties. Such insights are crucial for predicting how a framework like this compound might behave in different chemical environments and for designing molecules with tailored reactivity.

| Reactivity Pattern | Description | Potential Application |

|---|---|---|

| Directing Group in C-H Activation | The sulfonamide group coordinates to a metal catalyst, directing a reaction to a specific C-H bond. | Late-stage functionalization of complex molecules; synthesis of novel derivatives. |

| Rearrangement Reactions | Derivatives of sulfonamides can undergo rearrangements to form other valuable synthetic intermediates. | Access to diverse chemical scaffolds from a common precursor. |

| Modulation of Acidity (pKa) | The acidity of the N-H bond can be tuned by substituents, influencing nucleophilicity and interaction with biological targets. | Design of pH-responsive materials and probes. |

| Intramolecular H-Bonding | Formation of hydrogen bonds between the sulfonamide group and other functional groups in the molecule. | Conformational control, influencing binding affinity and molecular recognition. |

Integration of Machine Learning and Artificial Intelligence in the Design and Synthesis of Sulfonamide Analogues

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmaceutical chemistry, and their application to sulfonamide-based structures is a major avenue for future research. While this compound itself has not been a subject of these studies, the sulfonamide scaffold is frequently used in training datasets for developing predictive models.

AI can accelerate the discovery of new sulfonamide analogues by screening vast virtual libraries of compounds to identify candidates with high predicted activity and low toxicity. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can identify the key molecular features of sulfonamides that are critical for their biological effects.

More advanced generative AI models are now being used to design entirely new molecules "from scratch." These algorithms can learn the underlying principles of chemical structure and bonding from large datasets and then generate novel sulfonamide-containing structures that are optimized for specific properties, such as binding to a particular protein target. These computational approaches can dramatically reduce the time and cost associated with the early stages of drug discovery and materials development.

| AI/ML Technique | Application | Research Goal |

|---|---|---|

| Virtual Screening | Rapidly assess large compound libraries for potential activity against a biological target. | Identify promising hit compounds for further experimental testing. |

| QSAR Modeling | Correlate structural features of sulfonamide analogues with their observed biological activity. | Understand structure-activity relationships and guide the design of more potent compounds. |

| Generative Models | Design novel molecules with desired properties that do not exist in current databases. | Explore new chemical space and create innovative drug candidates or materials. |

| Synthesis Prediction | Predict viable synthetic routes for novel, computer-generated molecules. | Ensure that computationally designed molecules are synthetically accessible in the lab. |

Investigation of Advanced Material Science Applications of Sulfonamide-Derived Architectures

The incorporation of sulfonamide groups into polymers and other macromolecules is an emerging field with significant potential. The unique properties of the sulfonamide functional group—its polarity, hydrogen-bonding capability, and pH-dependent acidity—make it an attractive component for creating "smart" materials.

Research has demonstrated the development of sulfonamide-based polymers that exhibit pH-responsive behavior. These materials can undergo changes in solubility or conformation in response to changes in environmental pH, making them suitable for applications in targeted drug delivery or as sensors.

Another innovative direction is the creation of sulfonamide-based polypeptides. By replacing the natural amide bond in peptides with a sulfonamide linkage, researchers aim to create new classes of protein-inspired materials. These "sulfonamido-peptides" are expected to have enhanced chemical and thermal stability compared to their natural counterparts, potentially leading to the development of new sustainable and high-performance materials for applications ranging from textiles to advanced composites.

| Architecture Type | Key Property | Potential Application |

|---|---|---|

| pH-Responsive Polymers | Solubility or conformational changes triggered by pH shifts. | Drug delivery systems, biosensors, smart coatings. |

| Sulfonamide-Linked Polypeptides | Enhanced thermal and chemical stability compared to natural peptides. | Sustainable and durable biomaterials, advanced textiles, packaging. |

| Functionalized Poly(arylene ether)s | Incorporation of sulfonamide groups to tune properties like ion exchange capacity. | Proton exchange membranes for fuel cells, separation membranes. |

| Self-Assembling Supramolecular Structures | Directional hydrogen bonding of the sulfonamide group. | Gels, liquid crystals, and other organized molecular assemblies. |

Q & A

Q. What are the standard synthetic routes for 4-Methylpentane-2-sulfonamide, and how can reaction purity be optimized?

- Methodological Answer : A common method involves sulfonylation of the corresponding amine using sulfonyl chlorides under basic conditions. For purity optimization:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis byproducts.

- Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) for purification .

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).

- Key Data :

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% |

| Purity (HPLC) | ≥98% |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR , IR , and mass spectrometry :

- ¹H NMR (CDCl₃): δ 1.2–1.4 (m, CH₃ groups), δ 3.1–3.3 (s, SO₂NH).

- IR : Strong bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .

- HRMS : Calculate exact mass (C₆H₁₅NO₂S: 177.0824) to confirm molecular ion [M+H]⁺.

Q. How is crystallographic data utilized to validate sulfonamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing motifs. For example:

- Key Crystallographic Parameters :

| Parameter | Value |

|---|---|

| C-S bond length | 1.76–1.78 Å |

| S-N bond length | 1.63–1.65 Å |

| Dihedral angle (C-S-N-C) | 85–90° |

- Use Mercury software to analyze hydrogen bonding (e.g., N-H···O interactions) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data across studies be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Repeating experiments under standardized conditions (solvent, temperature).

- Comparing with computational NMR predictions (e.g., DFT at B3LYP/6-31G* level) .

- Cross-validating with 2D NMR (HSQC, HMBC) to assign overlapping signals .

Q. What strategies minimize catalyst contamination in sulfonamide synthesis?

- Methodological Answer : To avoid transition metal residues (e.g., Pd, Cu):

- Use ligand-free conditions or immobilized catalysts (e.g., polymer-supported reagents).

- Employ green chemistry approaches:

- Mechanochemical synthesis (ball milling) reduces solvent use .

- Aqueous work-up with chelating agents (EDTA) to sequester metals .

Q. How do computational studies enhance understanding of sulfonamide structure-property relationships?

- Methodological Answer :

- Perform molecular docking to predict binding affinity with biological targets (e.g., carbonic anhydrase).

- Use MD simulations (GROMACS) to study conformational stability in aqueous environments .

- DFT calculations (Gaussian 09) analyze electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .

Data Contradiction Analysis Example

- Scenario : Discrepancies in reported melting points (e.g., 210°C vs. 217°C).

- Resolution :

Verify purity via elemental analysis (%C, %H, %N).

Check for polymorphism using DSC/TGA .

Reproduce synthesis using literature protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.